molecular formula C7H6BrNO4S B1371661 1-Bromo-2-methanesulfonyl-4-nitrobenzene CAS No. 1048916-38-6

1-Bromo-2-methanesulfonyl-4-nitrobenzene

Cat. No. B1371661
CAS RN: 1048916-38-6
M. Wt: 280.1 g/mol
InChI Key: MPRWEWCOYBUVNP-UHFFFAOYSA-N
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Description

“1-Bromo-2-methanesulfonyl-4-nitrobenzene” is a chemical compound with the molecular formula C7H6BrNO4S . It has a molecular weight of 280.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-methanesulfonyl-4-nitrobenzene” is 1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .


Physical And Chemical Properties Analysis

“1-Bromo-2-methanesulfonyl-4-nitrobenzene” is a powder that is stored at room temperature .

Scientific Research Applications

  • Changed Reactivity in Ionic Liquids : 1-Bromo-4-nitrobenzene radical anions show increased reactivity in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, compared to traditional non-aqueous solvents. This suggests that ionic solvents enhance the reactivity of these radical anions, likely due to the stabilization of charged products (Ernst et al., 2013).

  • Nucleophilic Aromatic Substitution by Hydrogen : 1-Bromo-2-nitrobenzene participates in reactions with sodium borohydride in dimethyl sulphoxide, leading to the formation of nitrobenzene. This process involves the formation of hydride Meisenheimer adducts as intermediates, highlighting its role in nucleophilic aromatic substitution reactions (Gold, Miri & Robinson, 1980).

  • Synthesis of Radiopharmaceuticals : 1-Bromo-2-nitrobenzene derivatives have been used in the synthesis of radiopharmaceuticals. For example, 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane was fluorinated to produce a compound for potential medical applications (Klok et al., 2006).

  • Electrochemical Reduction Studies : The electrochemical reduction of nitrobenzene and derivatives in room temperature ionic liquids has been explored. These studies provide insights into the behavior of these compounds in different solvent systems, which is crucial for understanding their reactivity and potential applications in electrochemistry (Silvester et al., 2006).

  • Organic Synthesis : 1-Bromo-2-nitrobenzene derivatives are used in organic synthesis, for instance, in the preparation of α,β-unsaturated ketones, which are valuable in the synthesis of chalcone analogues. This illustrates the compound's role as a versatile building block in organic chemistry (Curti, Gellis & Vanelle, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302, H312, H315, H319, H332, and H335, suggesting that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

1-bromo-2-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRWEWCOYBUVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methanesulfonyl-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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